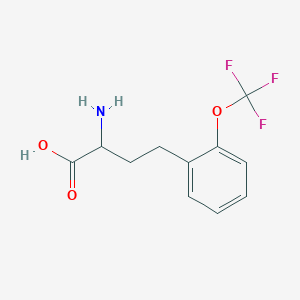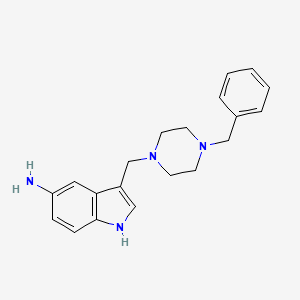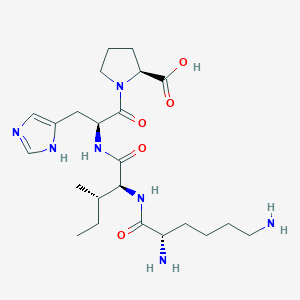
(5-Formylfuran-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Formylfuran-3-yl)methyl acetate is an organic compound with the molecular formula C8H8O4. It is a derivative of furan, a heterocyclic aromatic compound consisting of a five-membered ring with four carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formylfuran-3-yl)methyl acetate typically involves the formylation of furan derivatives followed by esterification. One common method is the Vilsmeier-Haack reaction, where furan is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 5-position. The resulting 5-formylfuran is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(5-Formylfuran-3-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 5-Formylfuran-3-yl acetic acid.
Reduction: (5-Hydroxymethylfuran-3-yl)methyl acetate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Formylfuran-3-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Formylfuran-3-yl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The acetate group may also play a role in modulating the compound’s solubility and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Formylfuran-2-yl)methyl acetate: Similar structure but with the formyl group at the 2-position.
(5-Hydroxymethylfuran-3-yl)methyl acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.
(5-Acetylfuran-3-yl)methyl acetate: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness
(5-Formylfuran-3-yl)methyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its formyl group at the 5-position and acetate ester make it a versatile intermediate for further chemical modifications and applications .
Propiedades
Número CAS |
919530-89-5 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
(5-formylfuran-3-yl)methyl acetate |
InChI |
InChI=1S/C8H8O4/c1-6(10)11-4-7-2-8(3-9)12-5-7/h2-3,5H,4H2,1H3 |
Clave InChI |
WUUUDNOHBDZGIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=COC(=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
![1-Phenyl-6-[4-[4-[4-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B14174842.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)


![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)



![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)

